1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
Overview
Description
1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a phenoxyethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds.
Etherification: The phenoxyethoxy linkage is formed through an etherification reaction, where a phenol reacts with an alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by etherification processes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form a trifluoromethyl ketone.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl ketone.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-Methoxy-2-(trifluoromethyl)benzene: Shares the trifluoromethyl and methoxy groups but lacks the phenoxyethoxy linkage.
3-(Trifluoromethyl)phenol: Contains the trifluoromethyl group and a phenol group but lacks the methoxy and phenoxyethoxy groups.
Uniqueness: The presence of both the trifluoromethyl and phenoxyethoxy groups enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3/c1-20-13-5-3-7-15(11-13)22-9-8-21-14-6-2-4-12(10-14)16(17,18)19/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUFPKJIMHCKGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.